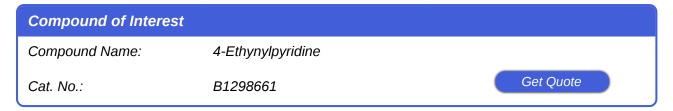


An In-depth Technical Guide to 4-Ethynylpyridine: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring a pyridine ring coupled with a reactive terminal alkyne, allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of **4-ethynylpyridine**, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in drug development as an inhibitor of key signaling enzymes.

Physical and Chemical Properties

4-Ethynylpyridine is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1] It is characterized by the physical and chemical properties summarized in the table below.



Property	Value	Reference
Molecular Formula	C7H5N	[2][3]
Molecular Weight	103.12 g/mol	[2][3][4]
Melting Point	98 °C	[1]
Boiling Point	94.5 °C (at 32 Torr)	[1]
pKa (Predicted)	4.16 ± 0.10	[1]
Solubility	Soluble in most organic solvents, including acetone. Its hydrochloride salt is soluble in water and alcohols.	[5][6]
Appearance	White to light yellow powder or crystal	[1]
Storage	Store in a freezer under an inert atmosphere, protected from light.	[7]

Synthesis of 4-Ethynylpyridine

The most common and efficient method for synthesizing **4-ethynylpyridine** is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.[6][8] A detailed protocol for the synthesis of **4-ethynylpyridine** from 4-iodopyridine and trimethylsilylacetylene is provided below.

Experimental Protocol: Sonogashira Coupling for 4-Ethynylpyridine Synthesis

Materials:

- 4-lodopyridine
- Trimethylsilylacetylene (TMSA)



- Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4iodopyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
- Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 equiv). Stir the mixture at room temperature for 10 minutes.
- Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise to the reaction mixture.
- Reaction: Stir the reaction mixture at room temperature for 24 hours or at 60 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

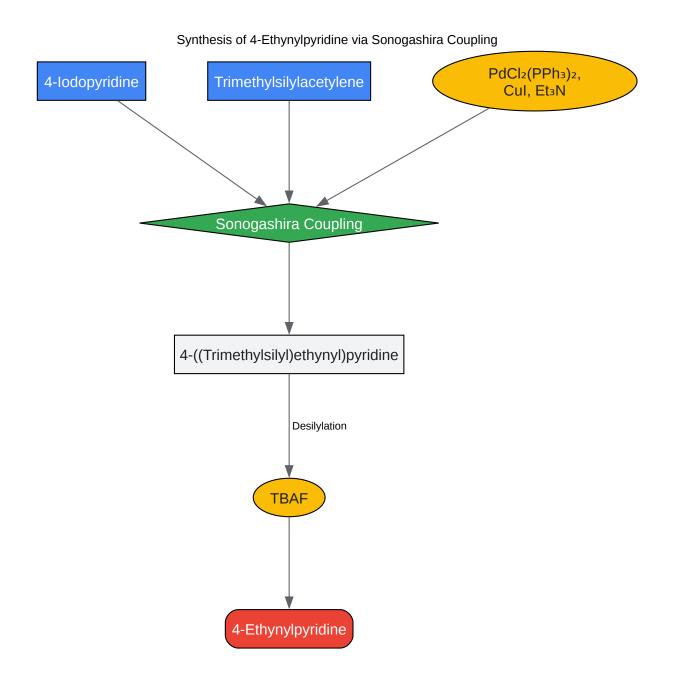
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- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl
 ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous sodium
 bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium
 sulfate, filter, and concentrate under reduced pressure.
- Purification of Silyl-protected Intermediate: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-((trimethylsilyl)ethynyl)pyridine.
- Deprotection: Dissolve the purified 4-((trimethylsilyl)ethynyl)pyridine in THF and add TBAF solution (1.1 equiv) at 0 °C. Stir the mixture at room temperature for 1 hour.
- Final Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford **4-ethynylpyridine**.





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Caption: Workflow for the synthesis of 4-ethynylpyridine.



Key Chemical Reactions

The terminal alkyne functionality of **4-ethynylpyridine** makes it a versatile substrate for several important organic reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and polymerization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[5][9] This reaction is widely used in drug discovery, bioconjugation, and materials science.

Materials:

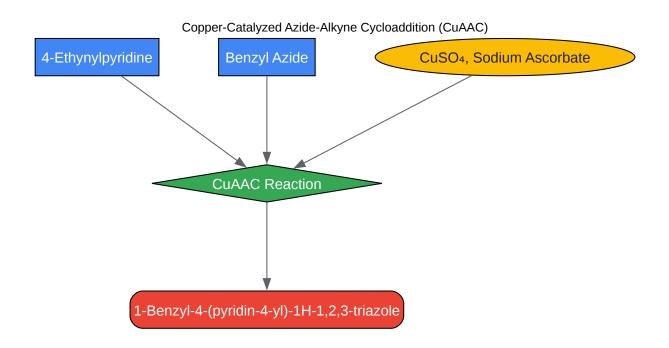
- 4-Ethynylpyridine
- Benzyl azide
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate
- tert-Butanol
- Water

Procedure:

- Reaction Setup: In a vial, dissolve 4-ethynylpyridine (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
- Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equiv). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 equiv).
- Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.



- Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC.
- Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl
 acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate,
 and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield 1-benzyl-4-(pyridin-4-yl)-1H-1,2,3-triazole.



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Caption: General workflow of a CuAAC (Click) reaction.

Polymerization

The ethynyl group of **4-ethynylpyridine** can undergo polymerization to form conjugated polymers. These materials are of interest for their potential applications in electronics and optics. Free-radical polymerization is one method to achieve this.



Materials:

- 4-Ethynylpyridine
- Azobisisobutyronitrile (AIBN)
- Methanol
- · Diethyl ether

Procedure:

- Monomer Purification: Purify 4-ethynylpyridine by sublimation or recrystallization before
 use.
- Reaction Setup: In a polymerization tube, dissolve 4-ethynylpyridine and a catalytic amount of AIBN (initiator) in methanol.
- Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
- Polymerization: Seal the tube under vacuum and heat it in an oil bath at 60-70 °C for 24-48 hours.
- Isolation of Polymer: After the reaction period, cool the tube and open it to the air. Pour the viscous solution into a large volume of a non-solvent, such as diethyl ether, to precipitate the polymer.
- Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Applications in Drug Development and Materials Science

Drug Development

The pyridine moiety is a common scaffold in many FDA-approved drugs due to its ability to engage in hydrogen bonding and other favorable interactions with biological targets.[10] The





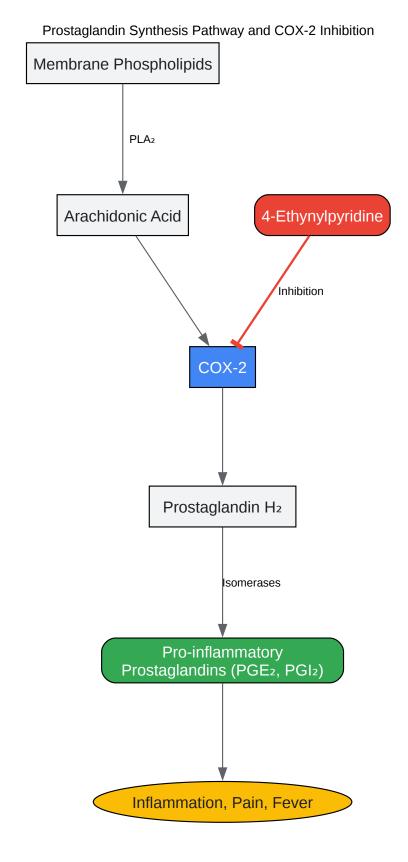


ethynyl group of **4-ethynylpyridine** provides a reactive handle for synthesizing a diverse range of derivatives for drug discovery programs.[10]

One area of interest is the development of enzyme inhibitors. **4-Ethynylpyridine** itself has been shown to be an inhibitor of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in inflammatory pathways.[5]

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are lipid signaling molecules involved in inflammation, pain, and fever.[4] COX-2 is an inducible isoform that is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.[4] **4-Ethynylpyridine** can act as a COX-2 inhibitor, blocking the synthesis of pro-inflammatory prostaglandins.



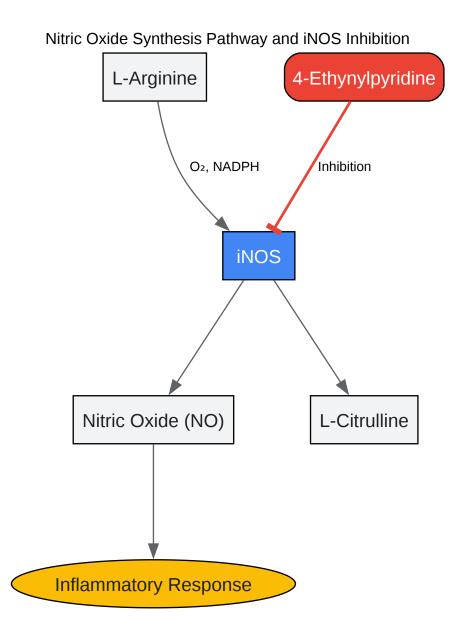


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Caption: Inhibition of the prostaglandin synthesis pathway by 4-ethynylpyridine.



Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a signaling molecule involved in the immune response and inflammation.[7][11] Overproduction of NO by iNOS can be cytotoxic and is implicated in various inflammatory diseases.[12] **4-Ethynylpyridine** can inhibit iNOS, thereby reducing the production of NO.[5]



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